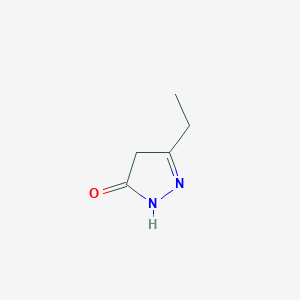
ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate
Übersicht
Beschreibung
This compound is a derivative of indole, which is a heterocyclic compound that is important in many biological processes. The trifluoromethyl group and the carboxylate ester could potentially alter the properties of the indole core, affecting its reactivity, acidity, and interactions with other molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the formation of the carboxylate ester. Trifluoromethylation is a well-studied area of chemistry, and there are many methods available, including radical trifluoromethylation . The formation of the carboxylate ester could be achieved through a reaction with an alcohol .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the trifluoromethyl group and the carboxylate ester. The trifluoromethyl group is highly electronegative, which could affect the electronic distribution in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoromethyl group and the carboxylate ester. The trifluoromethyl group is known to be a good leaving group, which could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the carboxylate ester. The trifluoromethyl group is highly electronegative and could increase the polarity of the molecule .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications
Ethyl indole-2-carboxylate and its derivatives have been extensively studied in the context of chemical synthesis. Murakami et al. (1985) described a method for the C-3 acylation of ethyl indole-2-carboxylates, yielding corresponding ethyl 3-acylindole-2-carboxylates. This process demonstrates the reactivity and versatility of ethyl indole derivatives in organic synthesis (Murakami et al., 1985). Similarly, Beccalli et al. (1994) showed the transformation of indol-2(3H)-ones into ethyl 3-(ethynyl)-2-(ethoxycarbonyloxy)indole-1-carboxylates, further highlighting the potential of these compounds in synthetic applications (Beccalli et al., 1994).
Medical Chemistry and Drug Development
Ethyl indole derivatives, including those with trifluoromethyl groups, have been investigated for their potential in medical chemistry. Fahrenholtz et al. (1979) synthesized indoles with the 2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl side chain, finding applications in inhibiting prostaglandin synthetase and platelet aggregation (Fahrenholtz et al., 1979).
Novel Indole Synthesis Techniques
Tani et al. (1996) developed a new strategy for indole synthesis starting from ethyl pyrrole-2-carboxylate, showcasing the utility of these compounds in generating diverse indole structures (Tani et al., 1996).
Intermediates in Organic Synthesis
Ethyl indole derivatives have been employed as valuable intermediates in organic synthesis. Pete et al. (2006) prepared ethyl 4-, 6- and 7-formyl-1H-indole-2-carboxylates from 2-ethoxycarbonyl-1H-indole methanesulfonic acids, demonstrating their role as intermediates in the synthesis of complex organic compounds (Pete et al., 2006).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with trifluoromethyl groups have been found to interact with various targets such as peripheral sensory trigeminal nerves and lipid kinases involved in cell proliferation, apoptosis, motility, and cell invasion .
Mode of Action
For instance, some act as non-competitive antagonists of certain receptors , while others inhibit specific enzymes .
Biochemical Pathways
For example, some are known to inhibit the mitochondrial respiratory chain, blocking electron transport . Others are used as substrates for monitoring Cytochrome P450 activity .
Pharmacokinetics
The presence of the trifluoromethyl group can influence the lipophilicity of the compound , which may affect its bioavailability.
Result of Action
Compounds containing trifluoromethyl groups have been associated with various biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv effects .
Action Environment
The action, efficacy, and stability of ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate can be influenced by various environmental factors. For instance, some herbicides with trifluoromethyl groups act better when soil humidity is between high and elevated
Biochemische Analyse
Biochemical Properties
Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, where it acts as a substrate for monitoring enzyme activity . This interaction is crucial for studying the metabolic pathways and enzymatic reactions involving cytochrome P450. Additionally, this compound has been shown to interact with other biomolecules, such as receptors and transporters, affecting their binding affinity and activity.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can affect the activity of cytochrome P450 enzymes in liver cells, leading to changes in drug metabolism and detoxification processes . Furthermore, this compound has been observed to impact cellular viability and morphology, particularly in hepatocytes and other metabolically active cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound binds to the active sites of enzymes, such as cytochrome P450, leading to enzyme inhibition or activation . The binding interactions are facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme’s active site. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby altering cellular responses and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can have sustained effects on cellular metabolism and enzyme activity, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can enhance enzyme activity and metabolic processes without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and alterations in liver function. These findings highlight the importance of optimizing dosage levels to achieve desired biochemical outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its impact on metabolic flux and metabolite levels. Additionally, this compound can influence the activity of other enzymes and cofactors involved in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in determining its activity and function . The compound can be targeted to specific compartments or organelles within the cell through various mechanisms, including targeting signals and post-translational modifications. For example, this compound may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in drug metabolism. Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects and optimizing its use in research applications.
Eigenschaften
IUPAC Name |
ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-2-18-11(17)9-6-7-4-3-5-8(10(7)16-9)12(13,14)15/h3-6,16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEKRDDKYZAIGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565382 | |
| Record name | Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154422-28-3 | |
| Record name | Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




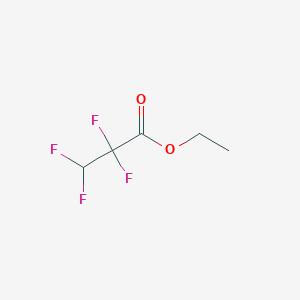
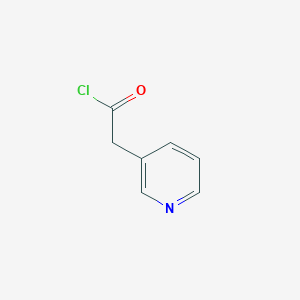

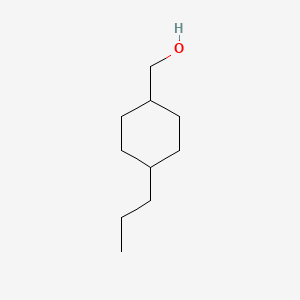
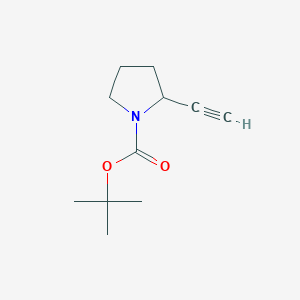
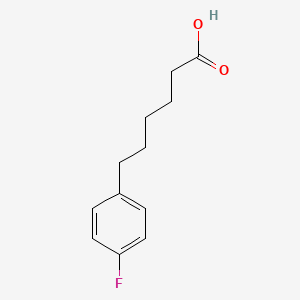
![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)
![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)


